2-Dichloromethylbenzonitrile
Overview
Description
2-Dichloromethylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is characterized by the presence of a benzonitrile group substituted with a dichloromethyl group. This compound is typically found as a colorless to pale yellow crystalline solid and is known for its distinctive aromatic odor. It is soluble in organic solvents such as ethanol and dichloromethane and is relatively stable under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dichloromethylbenzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of benzonitrile with dichloromethane in the presence of a catalyst under acidic conditions. The reaction proceeds as follows:
C6H5CH2CN+CH2Cl2→C6H5CH2CCl2CN
This reaction typically requires controlled temperatures and the presence of an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and selectivity. For example, a one-step synthesis method using V2O5/Al2O3 catalysts has been employed to convert 2-chlorotoluene to 2-chlorobenzonitrile via ammoxidation in a fixed bed reactor at atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions
2-Dichloromethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
2-Dichloromethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Dichloromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various intermediates. These intermediates can then interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Similar in structure but lacks the second chlorine atom.
2-Bromobenzonitrile: Contains a bromine atom instead of chlorine.
2-Fluorobenzonitrile: Contains a fluorine atom instead of chlorine.
Uniqueness
2-Dichloromethylbenzonitrile is unique due to the presence of two chlorine atoms on the benzonitrile ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
2-(dichloromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRSQYJNVCGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627903 | |
Record name | 2-(Dichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64148-19-2 | |
Record name | 2-(Dichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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